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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676 Get Quote

NTRC 0066-0 is a potent and selective small-molecule inhibitor of threonine tyrosine kinase

(TTK), also known as monopolar spindle 1 (Mps1).[1][2] TTK is a critical component of the

spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the accurate

segregation of chromosomes during mitosis.[3] Due to its role in maintaining genomic stability,

and its overexpression in various cancers like triple-negative breast cancer (TNBC), TTK has

emerged as a promising target for cancer therapy.[1][3] This guide provides a comparative

analysis of the synergistic effects of NTRC 0066-0 when combined with other targeted

therapies, supported by experimental data and detailed protocols.

Mechanism of Action: TTK Inhibition
NTRC 0066-0 exhibits subnanomolar potency in TTK enzyme assays (IC50 = 0.9 nM) and

inhibits the proliferation of a diverse range of cancer cell lines.[2][4] Its mechanism of action

centers on the disruption of the spindle assembly checkpoint. By inhibiting TTK, NTRC 0066-0
prevents the proper attachment of chromosomes to the mitotic spindle, leading to chromosome

missegregation, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][3]
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Caption: NTRC 0066-0 inhibits the TTK kinase, a key regulator of the Spindle Assembly
Checkpoint (SAC).
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Synergistic Combinations and Performance Data
Synergy with Microtubule-Targeting Agents in Triple-
Negative Breast Cancer (TNBC)
The most significant synergistic effects of NTRC 0066-0 have been observed in combination

with taxanes, such as docetaxel, which are microtubule-stabilizing agents. This combination is

particularly effective in TNBC, a cancer type characterized by high chromosomal instability and

frequent overexpression of TTK.[1]

The rationale for this synergy lies in the complementary mechanisms of the two drugs.

Docetaxel disrupts microtubule dynamics, causing mitotic arrest and activating the SAC. The

subsequent inhibition of TTK by NTRC 0066-0 overrides this checkpoint, forcing cells with

damaged spindles to proceed through mitosis, which results in massive chromosome

missegregation and cell death.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26153498/
https://www.benchchem.com/product/b609676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Docetaxel Action

NTRC 0066-0 Action

Cancer Cell
(e.g., TNBC)

Docetaxel

NTRC 0066-0Microtubule
Stabilization

Mitotic Arrest &
SAC Activation

SAC Override

TTK Inhibition

Synergistic
Cell Death

 leads to
 Mitotic Catastrophe

Click to download full resolution via product page

Caption: Synergistic mechanism of NTRC 0066-0 and Docetaxel in cancer cells.
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Therapy Model Efficacy Metric Result Reference

NTRC 0066-0

(monotherapy)

MDA-MB-231

Xenograft

Tumor Growth

Inhibition
70% [5]

Docetaxel +

NTRC 0066-0

KEP-Brca1

mouse model

(TNBC)

Median Survival

Doubled

compared to

monotherapy

[1]

Docetaxel +

NTRC 0066-0

KEP-Brca1

mouse model

(TNBC)

Tumor

Remission

Extended

remission without

toxicity

[1][4]

Enhanced Efficacy in CTNNB1-Mutant Cancers
A key finding is the heightened sensitivity of cancer cell lines with activating mutations in the

CTNNB1 gene (encoding β-catenin) to TTK inhibitors.[5] Cell lines harboring mutant CTNNB1

are up to five times more sensitive to NTRC 0066-0 than wild-type cells.[6] This suggests that

mutant CTNNB1 could serve as a prognostic biomarker for patient selection in clinical trials.[5]

Quantitative Data Summary

Therapy Model Genotype
Efficacy
Metric

Result Reference

NTRC 0066-0
A427

Xenograft

CTNNB1

homozygous

mutant

Tumor

Growth

Inhibition

90% [5]

NTRC 0066-0
MDA-MB-231

Xenograft

CTNNB1

wild-type

Tumor

Growth

Inhibition

70% [5]

Contrasting Results in Glioblastoma (GBM)
While synergy is observed in breast cancer, studies in glioblastoma models have yielded

different results. An investigation of NTRC 0066-0 in orthotopic GBM models found that while

the drug is cytotoxic to GBM cells in vitro with low nanomolar IC50s, it did not synergize with
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microtubule poisons (vincristine, docetaxel) or DNA damaging agents (temozolomide) in vitro.

[7][8] Furthermore, despite good brain penetration, NTRC 0066-0 did not improve the survival

of mice with orthotopic GBM tumors in various treatment settings.[7] This highlights the context-

dependent nature of the synergistic potential of TTK inhibitors.

Experimental Protocols
In Vivo Synergy Study in TNBC Mouse Model[1]

Model: A genetically engineered mouse model that spontaneously develops breast tumors

sharing key features with human TNBC (KEP-Brca1 model).

Treatment Groups:

Vehicle control

NTRC 0066-0 alone

Docetaxel alone

NTRC 0066-0 and Docetaxel combination

Dosing:

NTRC 0066-0: Administered orally.

Docetaxel: Administered at a therapeutic dose.

Protocol: Treatment was initiated when tumors reached a palpable size. The combination of

NTRC 0066-0 and docetaxel was co-administered.

Endpoint: Animal survival and tumor remission were monitored. The study concluded that

treatment efficacy was only achieved upon co-administration, suggesting a synergistic in vivo

effect.[1]

In Vivo Efficacy in CTNNB1-Mutant Xenograft Model[5]
Cell Line: A427 lung carcinoma cell line (homozygous mutant for CTNNB1).
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Model: Female nude mice with subcutaneously implanted A427 cells.

Treatment: NTRC 0066-0 was administered when tumors reached a specific volume.

Endpoint: Tumor growth was measured regularly. Body weight was monitored to assess

toxicity. The study demonstrated a 90% reduction in tumor growth in this model.[5]
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Caption: General experimental workflow for in vivo synergy studies.

Conclusion
The TTK inhibitor NTRC 0066-0 demonstrates significant therapeutic potential, particularly

when used in combination therapies. Strong evidence supports a synergistic relationship with

microtubule-targeting agents like docetaxel for the treatment of triple-negative breast cancer,

leading to enhanced survival and tumor remission in preclinical models.[1] Furthermore, the

identification of CTNNB1 mutations as a biomarker for heightened sensitivity opens a promising

avenue for patient stratification.[5] However, the lack of observed synergy in glioblastoma

models underscores that the efficacy of these combinations is tumor-type specific.[7] Future

research should continue to explore novel synergistic partners and elucidate the specific

genetic contexts that confer sensitivity to TTK inhibition, paving the way for more effective and

targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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